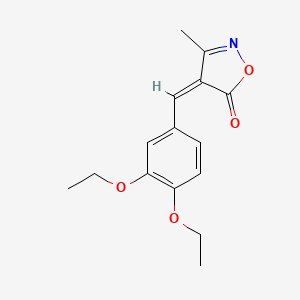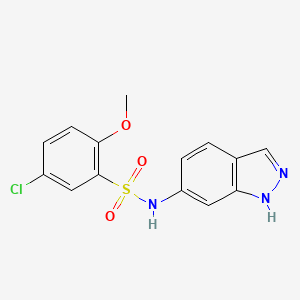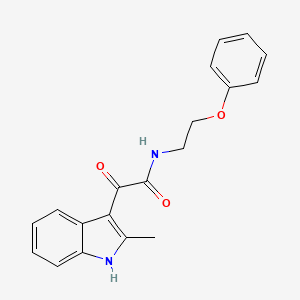![molecular formula C14H23N3O4 B14945568 2,4(1H,3H)-Pyrimidinedione, 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-](/img/structure/B14945568.png)
2,4(1H,3H)-Pyrimidinedione, 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione is a complex organic compound with the molecular formula C14H23N3O4 This compound is characterized by its pyrimidinedione core, which is substituted with ethoxyethoxy and pyrrolidinyl groups
Vorbereitungsmethoden
The synthesis of 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinedione core, followed by the introduction of the ethoxyethoxy and pyrrolidinyl substituents. Common reagents used in these reactions include ethyl chloroformate, pyrrolidine, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
1-[(2-Ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. .
Wissenschaftliche Forschungsanwendungen
1-[(2-Ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-[(2-Ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione can be compared with other similar compounds, such as:
- 1-[(2-Methoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione
- 1-[(2-Propoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione These compounds share a similar pyrimidinedione core but differ in the substituents attached to the core. The unique combination of substituents in 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H23N3O4 |
|---|---|
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
1-(2-ethoxyethoxymethyl)-6-methyl-5-pyrrolidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O4/c1-3-20-8-9-21-10-17-11(2)12(13(18)15-14(17)19)16-6-4-5-7-16/h3-10H2,1-2H3,(H,15,18,19) |
InChI-Schlüssel |
XWCHARCTDFEOQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCN1C(=C(C(=O)NC1=O)N2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(5-Bromothiophen-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]acetic acid](/img/structure/B14945489.png)
![N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B14945492.png)
![Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)-](/img/structure/B14945497.png)
![(1S,2S,5R)-2-(5-methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B14945515.png)

![Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate](/img/structure/B14945524.png)
![1-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B14945532.png)
![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B14945545.png)
![ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945550.png)

![3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B14945559.png)

![3-(2-Chloro-5-nitrophenyl)-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B14945566.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
